4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Descripción general

Descripción

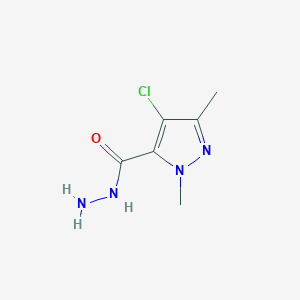

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a five-membered ring structure containing two nitrogen atoms and a chlorine substituent at the fourth position, along with methyl groups at the first and third positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The chlorine atom at the fourth position can be substituted with other nucleophiles, leading to a variety of substituted pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, hydrazine derivatives, and oxidized pyrazole compounds.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antimicrobial Activity

Research has demonstrated that pyrazole derivatives, including 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, exhibit significant antibacterial and antifungal properties. For instance, studies have shown that compounds with similar structures possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida species . The mechanisms of action often involve disruption of microbial cell processes or inhibition of key enzymes.

2. Anti-inflammatory Effects

Some derivatives of pyrazole compounds have been investigated for their anti-inflammatory properties. The incorporation of the carbohydrazide moiety may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further studies in treating inflammatory diseases .

3. Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives. Compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines. Their ability to induce apoptosis (programmed cell death) in cancer cells is an area of ongoing research .

Agricultural Applications

1. Pesticides and Herbicides

The compound is being investigated as a potential active ingredient in agricultural chemicals. Its structure suggests that it could serve as an effective pesticide or herbicide due to its biological activity against pests and pathogens affecting crops. The development of safer and more effective agrochemicals is crucial for sustainable agriculture .

2. Plant Growth Regulators

There is potential for using pyrazole derivatives as plant growth regulators. These compounds can influence plant growth processes such as germination, flowering, and fruiting, thereby enhancing crop yields and resilience against environmental stressors .

Materials Science Applications

1. Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing new materials with specific properties. For example, it can be utilized in creating polymers or composite materials that exhibit enhanced thermal stability or mechanical strength .

2. Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with metal ions that may exhibit interesting electronic and magnetic properties. Such complexes are valuable in catalysis and materials development .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with cellular proteins and nucleic acids.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

- 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide

- 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate

Uniqueness

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the synthesis of novel heterocyclic derivatives and for exploring new pharmacological applications.

Actividad Biológica

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (CAS No. 676348-43-9) is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse applications in medicinal chemistry and organic synthesis. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to detail the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C6H9ClN4O

- Molecular Weight : 178.62 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound demonstrated significant cytotoxicity against several types of cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.46 | Induction of apoptosis |

| A549 | 0.39 | Autophagy induction |

| HepG2 | 0.95 | DNA binding and Aurora-A kinase inhibition |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency in targeting cancer cells .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cell proliferation and survival pathways. Notably, it has shown potential as an Aurora-A kinase inhibitor, which is crucial in cancer cell cycle regulation .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives, including this compound:

- Study on Anticancer Effects : A recent study assessed the efficacy of this compound on lung cancer cell lines (A549). The results indicated that treatment led to significant apoptosis and growth inhibition compared to control groups .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound against resistant bacterial strains, demonstrating its potential as a lead compound for antibiotic development .

Propiedades

IUPAC Name |

4-chloro-2,5-dimethylpyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4O/c1-3-4(7)5(6(12)9-8)11(2)10-3/h8H2,1-2H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTBRQZNXALQSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Cl)C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323802 | |

| Record name | 4-chloro-2,5-dimethylpyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821099 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

676348-43-9 | |

| Record name | 4-chloro-2,5-dimethylpyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.